(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside

Stereochemistry Natural Product Authentication Chiral Resolution

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside (CAS 289914-68-7) is a natural megastigmane glycoside characterized by a C13 norisoprenoid aglycone bearing three hydroxyl groups and a glucopyranosyl moiety attached at the C-11 position. The compound possesses eight defined stereocenters and a conjugated dienone system within its cyclohexenone core , distinguishing it from its C-9 epimer and other megastigmane glucosides commonly encountered in natural product libraries.

Molecular Formula C19H30O9
Molecular Weight 402.4 g/mol
Cat. No. B13424798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside
Molecular FormulaC19H30O9
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(C)O)O)(C)COC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C19H30O9/c1-10-6-12(22)7-18(3,19(10,26)5-4-11(2)21)9-27-17-16(25)15(24)14(23)13(8-20)28-17/h4-6,11,13-17,20-21,23-26H,7-9H2,1-3H3/b5-4+/t11-,13-,14-,15+,16-,17-,18-,19-/m1/s1
InChIKeyUUUMPMJOJKTIFJ-ZFEHLXLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside: Stereochemically-Defined Megastigmane Glycoside for Research Sourcing


(1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside (CAS 289914-68-7) is a natural megastigmane glycoside characterized by a C13 norisoprenoid aglycone bearing three hydroxyl groups and a glucopyranosyl moiety attached at the C-11 position [1]. The compound possesses eight defined stereocenters and a conjugated dienone system within its cyclohexenone core [2], distinguishing it from its C-9 epimer and other megastigmane glucosides commonly encountered in natural product libraries [3]. It is commercially available as a research-grade reference material with a molecular formula of C19H30O9 and a molecular weight of 402.44 g/mol [1].

Why Generic Megastigmane Glycosides Cannot Replace (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside in Targeted Research


Megastigmane glycosides constitute a structurally diverse class of over 350 reported compounds whose biological activities-including anti-inflammatory, antitumor, neuroprotective, and antioxidant effects-are highly sensitive to stereochemical configuration, hydroxylation pattern, and glycosylation position [1]. The C-9 epimer of this compound, (1R,6R,9S)-6,9,11-trihydroxy-4,7-megastigmadien-3-one 11-O-β-D-glucopyranoside, co-occurs in natural sources and possesses identical molecular formula yet opposite stereochemistry at a chiral center critical for receptor-ligand interactions [2]. Regioisomeric analogs with glucose attached at C-9 instead of C-11 (e.g., (6S,7E,9S)-6,9,10-trihydroxy-4,7-megastigmadien-3-one 9-O-β-D-glucopyranoside) exhibit different metabolic stability and solubility profiles [3]. Even structurally similar compounds like junipeionoloside (C19H30O8, lacking the C-6 hydroxyl) demonstrate distinct bioactivity landscapes. Generic substitution without stereochemical verification risks introducing confounding variables into pharmacological assays.

Quantitative Differentiation Evidence for (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside Against Closest Analogs


Stereochemical Configuration at C-9: (9R) vs. (9S) Epimer Identity Verification

The target compound possesses (1R,6R,9R) absolute configuration, whereas the (1R,6R,9S)-epimer has been co-isolated from Xanthium strumarium L. [1]. While no direct comparative bioassay data exists for these specific epimers, the class-level evidence demonstrates that epimerization at the C-9 hydroxyl-bearing stereocenter in megastigmane glycosides can alter anti-inflammatory IC50 values by 2- to 10-fold in LPS-induced NO production assays in RAW264.7 cells [2]. For procurement purposes, the (9R) configuration is only confirmed by specific optical rotation, CD spectroscopy, or X-ray crystallography, and several commercial sources provide the compound with HPLC purity ≥98% and full NMR characterization .

Stereochemistry Natural Product Authentication Chiral Resolution

Glycosylation Position: 11-O-Glucoside vs. 9-O-Glucoside Regioisomer Solubility and Stability Profiles

The target compound differs from regioisomeric (6S,7E,9S)-6,9,10-trihydroxy-4,7-megastigmadien-3-one 9-O-β-D-glucopyranoside by the attachment position of the glucose moiety (C-11 vs. C-9) [1]. Computed topological polar surface area (TPSA) is 157 Ų for the target 11-O-glucoside [2]; the 9-O-glucoside regioisomer is predicted to exhibit a slightly lower TPSA due to altered intramolecular hydrogen bonding geometry, typically translating to a difference of 5–15 Ų. The XLogP3 of -2.3 for the target compound indicates superior aqueous solubility compared to less hydroxylated megastigmane glucosides like junipeionoloside (C19H30O8, predicted XLogP ~ -1.5) [3]. The C-11 glucosidic linkage, being a primary alcohol glycoside, is hydrolytically more stable under acidic conditions than the secondary alcohol C-9 glycoside .

Glycosylation Position Solubility Metabolic Stability Physicochemical Property

Purity Specification Benchmark: ≥98% (HPLC) for Reproducible Quantitative Bioassays

Commercially sourced (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside is available with certified HPLC purity of ≥98% or ≥96.5% , exceeding the purity thresholds commonly reported for isolated megastigmane glucosides in primary literature (typically 90–95%) [1]. The compound's identity is confirmed by NMR and MS spectral matching against SpectraBase reference data [2], ensuring that biological activity data generated using this material are attributable to the target compound rather than co-isolated impurities such as the 9S epimer or des-glucosyl aglycone.

Purity Specification Quality Control HPLC Reproducibility

Bioactivity Class Membership: Megastigmane Glycoside Chemotype with Reported Antitumor and Anti-inflammatory Potential

As a member of the megastigmane glycoside chemotype, the target compound belongs to a class with documented in vitro cytotoxicity against human cancer cell lines and anti-inflammatory activity. The comprehensive review of 357 megastigmane glycosides reports that class members exhibit anti-melanogenic, anti-inflammatory (NO inhibition IC50 range 7.3–82.16 μM), neuroprotective, antioxidant, antitumor, and hepatoprotective activities [1]. Specific megastigmane glucosides bearing the cyclohexenone chromophore and multiple hydroxyl groups analogous to the target compound have demonstrated cytotoxicity with IC50 values as low as 0.1–0.5 μM against U937 lymphoma cells [2]. However, no quantitative bioassay data specific to (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside itself was identified in published literature as of May 2026. The vendor-reported 'prominent anti-carcinogenic properties' lack publicly available IC50 data and should be considered an unvalidated claim pending independent confirmation.

Antitumor Anti-inflammatory Megastigmane Glycoside Bioactivity Screening

Recommended Research and Procurement Application Scenarios for (1R,6R,9R)-6,9,11-Trihydroxy-4,7-megastigmadien-3-one 11-O-glucoside


Stereochemical Reference Standard for Chiral Resolution and Epimer Purity Validation

Given the presence of the (1R,6R,9S) epimer in natural sources [1], the (1R,6R,9R) compound with its certified high HPLC purity (≥98%) serves as an essential reference standard for chiral chromatographic method development, enabling laboratories to validate the stereochemical integrity of their own isolates or synthetic batches. This is critical for SAR studies where epimeric contamination can confound biological readouts [2].

Component of Megastigmane-Focused Natural Product Screening Libraries

The compound's membership in the megastigmane glycoside chemotype-a class with documented antitumor, anti-inflammatory, and neuroprotective activities across >350 characterized members [2]-positions it as a structurally defined probe for phenotypic screening campaigns. Its high aqueous solubility (XLogP3: -2.3, TPSA: 157 Ų) [3] facilitates dissolution in cell-based assay media at concentrations relevant for primary screening.

Glycosylation Site-Specific Probe for Metabolic Stability Studies

The 11-O-glucoside linkage (primary alcohol glycoside) is hydrolytically distinct from 9-O-glucoside (secondary alcohol glycoside) analogs . This compound can therefore serve as a model substrate in comparative glycosidase stability assays or prodrug design studies evaluating the impact of glycosylation position on hydrolytic half-life, with relevance to oral bioavailability optimization of glycosylated natural products.

Empirical Validation Target for Unreported Megastigmane Bioactivity Claims

Vendors assert 'prominent anti-carcinogenic properties' and 'remarkable oncological implications' for this compound without publicly disclosing supporting IC50 data . This creates a clear research opportunity: independent replication of cytotoxicity panels against standardized cell lines (e.g., NCI-60 or analogous panels) to establish target-specific, publication-grade quantitative bioactivity data, enabling evidence-based procurement decisions and addressing a critical knowledge gap in the scientific literature.

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